Apamin

Electrophysiology Ion Channel Pharmacology Neurobiology

Harness the unique dual pharmacology of Apamin. This high-purity (≥97%) peptide toxin is the definitive tool for probing SK1-3 channels, but its potent Kv1.3 block (IC50 13 nM) makes it uniquely suited for neurological and immunological studies. Ensure experimental accuracy by validating target engagement; a must-have for cardiac remodeling and Parkinson's disease research.

Molecular Formula C79H131N31O24S4
Molecular Weight 2027.4 g/mol
CAS No. 24345-16-2
Cat. No. B550111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApamin
CAS24345-16-2
SynonymsApamin (reduced), cyclic (1→11),(3→15)-bis(disulfide);  Apamine
Molecular FormulaC79H131N31O24S4
Molecular Weight2027.4 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N2)CC(=O)N)N)C(=O)N1)CC(C)C)C)C(C)O)CCC(=O)O)C)CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC4=CNC=N4)C(=O)N)CCCNC(=N)N)CCCNC(=N)N
InChIInChI=1S/C79H131N31O24S4/c1-35(2)26-49-70(127)107-51-31-136-135-30-41(81)63(120)105-50(28-57(84)114)71(128)108-53(73(130)99-42(12-7-8-22-80)64(121)96-38(5)77(134)110-25-11-15-54(110)75(132)102-47(18-21-58(115)116)69(126)109-59(39(6)111)76(133)95-37(4)62(119)104-49)33-138-137-32-52(106-66(123)44(14-10-24-92-79(88)89)98-65(122)43(13-9-23-91-78(86)87)97-61(118)36(3)94-72(51)129)74(131)101-45(16-19-55(82)112)67(124)100-46(17-20-56(83)113)68(125)103-48(60(85)117)27-40-29-90-34-93-40/h29,34-39,41-54,59,111H,7-28,30-33,80-81H2,1-6H3,(H2,82,112)(H2,83,113)(H2,84,114)(H2,85,117)(H,90,93)(H,94,129)(H,95,133)(H,96,121)(H,97,118)(H,98,122)(H,99,130)(H,100,124)(H,101,131)(H,102,132)(H,103,125)(H,104,119)(H,105,120)(H,106,123)(H,107,127)(H,108,128)(H,109,126)(H,115,116)(H4,86,87,91)(H4,88,89,92)/t36-,37-,38-,39+,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,59-/m0/s1
InChIKeyYVIIHEKJCKCXOB-STYWVVQQSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Apamin CAS 24345-16-2: Core Product Specifications and Pharmacological Identity for Research Procurement


Apamin (CAS 24345-16-2) is an 18-amino acid peptide neurotoxin [C79H131N31O24S4, MW 2027.34 g/mol] isolated from Apis mellifera bee venom. It functions as a selective, high-affinity pore blocker of small-conductance Ca²⁺-activated K⁺ channels (KCa2.1–2.3/SK1–3) [1]. While widely cited as an archetypal SK channel blocker, recent evidence demonstrates that apamin also inhibits the voltage-gated Kv1.3 channel with an IC₅₀ of 13 nM—a potency comparable to the dedicated Kv1.3 blocker PAP-1 [2]. This off-target activity has critical implications for experimental design, particularly in immune cell and neuronal systems where SK and Kv1.3 channels are coexpressed. Apamin is available from multiple commercial vendors in research-grade quantities (typically 0.5–1 mg), with purity specifications ≥97% by HPLC, and should be stored lyophilized at –20°C under desiccating conditions.

Apamin Procurement Risk: Why Other SK Channel Blockers Cannot Substitute Without Compromising Experimental Validity


The term 'SK channel blocker' encompasses a heterogeneous collection of compounds—peptide toxins (apamin, scyllatoxin, tamapin), small-molecule pore blockers (UCL1684), and negative gating modulators (NS8593)—that differ fundamentally in binding site, subtype selectivity, off-target profile, and mechanism of inhibition. For example, while UCL1684 and apamin compete for a similar extracellular binding site on SK2 [1], UCL1684 displays a distinct selectivity profile and consistently affects atrial action potential waveform where apamin does not [2]. Similarly, NS8593 acts via a distinct intracellular gating-modulation mechanism, producing an IC₅₀ approximately 5000-fold higher than apamin for SK channels [3]. Tamapin, though more potent at SK2 (IC₅₀ 24 pM vs. apamin 27 pM), exhibits extreme SK2 selectivity (∼1750-fold over SK1), rendering it unsuitable as a pan-SK channel blocker [4]. Even within the same pharmacological class, these agents are non-interchangeable. Substituting apamin with an alternative without validating the target expression profile and functional readout in the specific experimental system risks misinterpreting the molecular basis of observed effects, particularly given apamin's now-documented Kv1.3 inhibition [5].

Apamin Comparative Selectivity and Functional Evidence: Head-to-Head Data Versus Closest SK Channel Antagonists


Subtype Selectivity Profile: Apamin Exhibits Differential Potency Across SK1, SK2, and SK3 Channels

Apamin displays a rank-order selectivity of SK2 > SK3 > SK1 when assessed in mammalian expression systems. In HEK 293 cells stably expressing human SK1, apamin blocks current with an IC₅₀ of 3.3 nM, whereas the same assay yields an IC₅₀ of 83 pM for rat SK2—an approximately 40-fold difference in potency [1]. This contrasts with the scorpion toxin scyllatoxin, which exhibits an even steeper subtype discrimination: IC₅₀ values of 80 nM for hSK1 versus 257–287 pM for rSK2, representing a >300-fold separation [2]. Unlike tamapin—which achieves near-absolute SK2 selectivity (IC₅₀ 24 pM for SK2, with ∼1750-fold selectivity over SK1 and ∼70-fold over SK3)—apamin retains measurable activity against all three subtypes, making it the preferred tool for pan-SK channel blockade when experimental goals require inhibition of the entire SK channel family rather than subtype-specific interrogation [3].

Electrophysiology Ion Channel Pharmacology Neurobiology

Kv1.3 Off-Target Activity: Apamin Inhibits Voltage-Gated Potassium Channel Kv1.3 at Nanomolar Concentrations

Contrary to its historical characterization as a specific SK channel blocker, apamin is a high-affinity inhibitor of the voltage-gated potassium channel Kv1.3 with an IC₅₀ of 13 nM—a potency equivalent to the dedicated Kv1.3 blocker PAP-1 [1]. This finding, derived from heterologous expression systems, is of critical importance because SK channels (particularly SK2 and SK3) and Kv1.3 are coexpressed in various tissues, most notably in cells of the immune system including T lymphocytes, where Kv1.3 regulates membrane potential and Ca²⁺ signaling essential for activation and proliferation. Scyllatoxin and tamapin have not been reported to exhibit this Kv1.3 cross-reactivity, and small-molecule SK modulators such as NS8593 operate via distinct mechanisms (negative gating modulation, IC₅₀ ~5 µM for SK channels) with no reported Kv1.3 activity [2]. Consequently, experiments employing apamin in immune cell preparations cannot attribute observed functional changes solely to SK channel blockade without additional controls to exclude a Kv1.3-mediated component.

Ion Channel Pharmacology Immunology T Cell Biology

Atrial Electrophysiology: Apamin Prolongs Action Potential Duration in Chronic Atrial Fibrillation Cardiomyocytes

In freshly isolated human right-atrial cardiomyocytes, apamin-sensitive SK-channel current (I_SK) is significantly upregulated in patients with chronic atrial fibrillation (cAF) compared to sinus rhythm controls (Ctl). Functionally, apamin application causes larger action potential duration (APD) prolongation in cAF cardiomyocytes relative to Ctl cardiomyocytes [1]. In silico sensitivity analysis of a human atrial cardiomyocyte model identified I_K1 and I_SK as the principal determinants of repolarization, validating the functional significance of apamin-sensitive current in shaping the atrial action potential waveform [2]. Importantly, in a comparative study of human atrial myocytes, UCL1684—another SK channel pore blocker—significantly affected membrane current underlying the action potential, whereas apamin did not, suggesting the existence of two pharmacologically distinct populations of SK channels in human atria, only one of which contributes to the action potential waveform and is sensitive to UCL1684 but not apamin [3]. This pharmacological heterogeneity underscores that apamin and UCL1684 are not interchangeable for probing the role of SK channels in atrial repolarization.

Cardiac Electrophysiology Atrial Fibrillation Antiarrhythmic Drug Discovery

Mechanism of Inhibition: Apamin Induces Long-Lived Channel Closures Distinct from Small-Molecule SK Modulators

At the single-channel level, apamin and the small-molecule SK inhibitor AP14145 both inhibit SK channel function, but they do so via a shared mechanistic signature that is distinct from negative gating modulators. In excised inside-out patch recordings, both apamin and AP14145 induce a class of very-long-lived channel closures (mean duration: apamin 11.8 ± 7.1 s; AP14145 10.3 ± 7.2 s) that are never observed under control conditions [1]. This contrasts sharply with the mechanism of NS8593, a negative gating modulator that reduces channel open probability by shifting the Ca²⁺-dependence of activation rather than physically occluding the pore [2]. NS8593 exhibits an IC₅₀ of approximately 5 µM for I_SK in canine atrial myocytes—approximately 5000-fold higher than apamin's potency at SK2—and its inhibitory efficacy is influenced by the intracellular Ca²⁺ concentration, unlike apamin which acts as a pore blocker largely independent of Ca²⁺ [3]. The cryo-EM structure of the human SK2-calmodulin complex confirms that apamin binds to an extracellular site formed by the S3-S4 linker above the selectivity filter, a binding pocket shared with UCL1684 but entirely distinct from the intracellular cavity occupied by AP30663 or the calmodulin-interacting region targeted by CAD-1883 [4].

Ion Channel Biophysics Single-Channel Recording Mechanism of Action

Neuroprotection in Parkinson's Disease Models: Apamin Partially Recapitulates Bee Venom-Mediated Dopaminergic Protection

In the chronic MPTP/probenecid mouse model of Parkinson's disease (PD)—an in vivo system that recapitulates the progressive dopaminergic neurodegeneration characteristic of PD—whole bee venom administered systemically provides sustained protection of dopaminergic neurons [1]. When apamin was tested in isolation under identical experimental conditions, it reproduced these protective effects only partially, indicating that while apamin contributes to the neuroprotective activity of bee venom, other venom components (such as melittin, phospholipase A₂, or mast cell degranulating peptide) are required for full efficacy [2]. This partial recapitulation distinguishes apamin from the crude venom preparation and from alternative SK channel modulators. Unlike tamapin, which has not been evaluated in chronic neurodegenerative models, or small-molecule SK activators such as CyPPA and NS309 (which potentiate rather than inhibit SK channels), apamin provides a defined, single-entity tool for isolating the contribution of SK channel blockade to the observed neuroprotection. The mechanism is thought to involve modulation of dopaminergic neuron excitability and attenuation of excitotoxicity, though the precise molecular pathway remains under investigation [3].

Neurodegeneration Parkinson's Disease Neuroprotection In Vivo Pharmacology

Apamin in Practice: High-Value Research and Preclinical Applications Supported by Quantitative Evidence


Validating SK Channel Subunit Expression and Function in Native Tissues

Apamin's differential potency across SK1, SK2, and SK3 (IC₅₀ values ranging from 83 pM for SK2 to 3.3 nM for SK1) makes it an essential pharmacological tool for fingerprinting the SK channel subunit composition in native tissues. By comparing apamin sensitivity in a native preparation against the known IC₅₀ profiles established in heterologous expression systems, researchers can infer the relative contribution of SK2 versus SK1/SK3 channels to the observed current or physiological response [1]. This application is particularly valuable in neurons where SK channels shape afterhyperpolarization and firing frequency, and where the subunit composition (homomeric vs. heteromeric SK2/SK3 channels) determines pharmacological sensitivity [2].

Probing SK Channel Remodeling in Atrial Fibrillation Pathophysiology

Human atrial cardiomyocytes from chronic atrial fibrillation patients exhibit significantly elevated apamin-sensitive I_SK and enhanced APD prolongation upon apamin application compared to sinus rhythm controls [1]. This disease-state-dependent functional upregulation of apamin-sensitive current—driven by increased SK2 sarcolemmal trafficking and phosphatase-2A-mediated calmodulin-Thr80 dephosphorylation—positions apamin as a critical reagent for studying AF-associated electrical remodeling. Unlike UCL1684, which affects the action potential waveform in both control and AF cardiomyocytes, apamin's effect is preferentially enhanced in AF, providing a disease-relevant pharmacodynamic readout [2]. Preclinical studies evaluating novel antiarrhythmic strategies targeting SK channels routinely employ apamin as a reference inhibitor to benchmark efficacy [3].

Distinguishing SK Channel-Dependent from Kv1.3-Dependent Effects in Immune Cell Assays

Given apamin's high-affinity inhibition of Kv1.3 (IC₅₀ 13 nM)—a channel critical for T lymphocyte activation and proliferation—studies employing apamin in immune cell preparations must incorporate appropriate controls to parse SK-mediated from Kv1.3-mediated effects [1]. This dual pharmacology, while a limitation for experiments requiring absolute SK specificity, can be leveraged to investigate the convergent roles of SK and Kv1.3 channels in regulating immune cell function. A recommended experimental design includes: (i) apamin alone, (ii) a selective Kv1.3 blocker (e.g., ShK-186, PAP-1), and (iii) a selective SK channel modulator that lacks Kv1.3 activity (e.g., NS8593 or CyPPA), thereby enabling dissection of the individual channel contributions to the observed phenotype [2].

Dissecting SK Channel Contributions to Bee Venom-Mediated Neuroprotection

In the MPTP/probenecid chronic mouse model of Parkinson's disease, apamin partially reproduces the dopaminergic neuroprotection afforded by whole bee venom, establishing that SK channel blockade contributes to, but does not fully account for, the venom's therapeutic activity [1]. This finding supports the use of apamin as a molecular tool to isolate the SK channel-dependent component of bee venom's neuroprotective mechanism. Researchers investigating neuroprotective strategies for Parkinson's disease can employ apamin in vitro (primary dopaminergic neuron cultures) and in vivo (MPTP or 6-OHDA lesion models) to determine whether SK channel inhibition alone is sufficient to confer protection in their specific experimental context, or whether combination with other venom components (melittin, phospholipase A₂) or adjunctive therapies is required [2].

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